

In-depth Technical Guide: Safety Data for EINECS 305-663-2

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Chemical Identity: N,N'-Bis(3-aminopropyl)ethylenediamine CAS Number: 10563-26-5 EINECS

Number: 305-663-2

This technical guide provides a comprehensive overview of the safety data available for N,N'-Bis(3-aminopropyl)ethylenediamine, a substance identified by EINECS number 305-663-2. The information is intended for researchers, scientists, and professionals in drug development who handle this chemical. This guide consolidates key toxicological data, outlines experimental methodologies, and visualizes relevant safety assessment workflows.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for N,N'-Bis(3-aminopropyl)ethylenediamine, including its physical properties and toxicological endpoints.

Table 1: Physical and Chemical Properties



Property	Value	Reference
Molecular Formula	C8H22N4	[1][2]
Molecular Weight	174.29 g/mol	[1][2]
Boiling Point	150-160 °C @ 5 mm Hg	[1]
Density	0.952 g/mL @ 25 °C	[1]
Refractive Index	n20/D 1.491	[1]

Table 2: Acute Toxicity Data

Endpoint	Species	Route	Value	Classification
LD50	Rat	Oral	1200 mg/kg	Harmful if swallowed[3]
LD50	Rabbit	Dermal	190 mg/kg	Fatal in contact with skin[4]

Table 3: Skin and Eye Irritation/Corrosion Data

Endpoint	Species	Result	Classification
Skin Corrosion/Irritation	Rabbit	Causes severe skin burns	Skin Corrosion 1B[3] [4]
Serious Eye Damage/Irritation	Rabbit	Causes serious eye damage	Eye Damage 1[3][4]

Table 4: Sensitization Data

Endpoint	Species	Result	Classification
Skin Sensitization	Guinea pig	May cause an allergic skin reaction	Skin Sensitizer 1[5]



Experimental Protocols

The toxicological data presented above are based on studies conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity of N,N'-Bis(3-aminopropyl)ethylenediamine was likely determined using the Acute Toxic Class Method as outlined in OECD Guideline 423.

- Test Principle: This method involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the content of the next step.
- Animal Model: Typically, female rats are used.
- Procedure:
 - A starting dose of 300 mg/kg body weight is administered to a group of three fasted female rats.
 - The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three rats.
 - The LD50 is estimated based on the mortality observed at different dose levels.

Skin Corrosion/Irritation (OECD Guideline 404)

The skin corrosion potential was assessed in vivo using rabbits, following OECD Guideline 404.

- Test Principle: The substance is applied to a small area of the skin of a single animal in a sequential manner.
- Animal Model: Albino rabbits are the preferred species.
- Procedure:



- Approximately 0.5 mL of the undiluted substance is applied to a small patch of shaved skin on the back of the rabbit.
- The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.
- After exposure, the dressing is removed, and the skin is observed for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours).
- The severity of the skin reactions is scored to determine if the substance is corrosive.

Skin Sensitization (OECD Guideline 406)

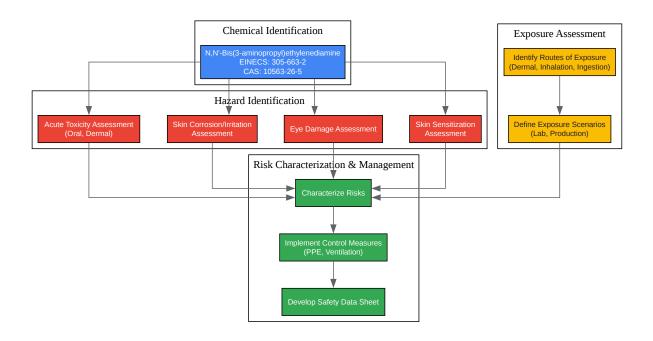
The skin sensitization potential was evaluated using the Buehler test in guinea pigs, as described in OECD Guideline 406.

- Test Principle: The test assesses the potential of a substance to induce a delayed hypersensitivity reaction.
- Animal Model: Young adult guinea pigs are used.
- Procedure:
 - Induction Phase: The test substance is applied topically to the skin of the guinea pigs three times over a period of two weeks to induce an immune response.
 - Challenge Phase: After a two-week rest period, a non-irritating concentration of the substance is applied to a naive skin site.
 - The skin is observed for allergic reactions (erythema and edema) 24 and 48 hours after the challenge application.
 - The incidence and severity of the skin reactions in the test group are compared to a control group to determine if the substance is a skin sensitizer.

Safety Assessment Workflow and Signaling Pathways



To ensure the safe handling and use of N,N'-Bis(3-aminopropyl)ethylenediamine, a structured workflow for safety assessment is crucial. The following diagram illustrates a logical relationship for evaluating the hazards of this chemical.

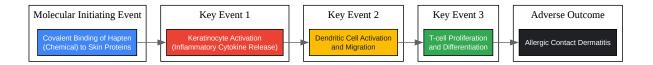


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Caption: A logical workflow for the safety assessment of a chemical substance.

While specific signaling pathways for the toxicity of N,N'-Bis(3-aminopropyl)ethylenediamine are not well-documented in publicly available literature, the mechanism of skin sensitization by chemicals of this class generally follows the Adverse Outcome Pathway (AOP) for skin sensitization. The following diagram illustrates this generalized pathway.





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Caption: Generalized Adverse Outcome Pathway for skin sensitization.

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